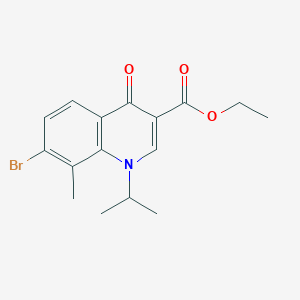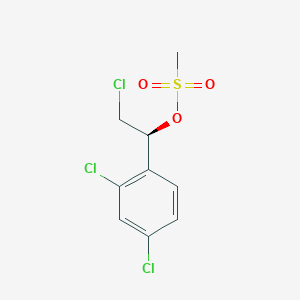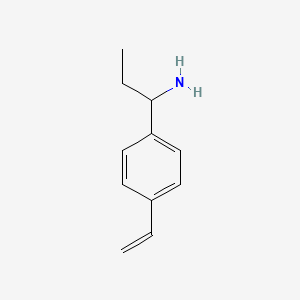
1-(4-Vinylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Vinylphenyl)propan-1-amine is an organic compound with the molecular formula C11H15N. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in organic solvents such as ether, ethanol, and acetone but is insoluble in water . It is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)propan-1-amine can be synthesized through the reaction of benzyl chloride with vinyl bromide. The reaction involves the formation of a Grignard reagent from benzyl chloride, which then reacts with vinyl bromide to produce the desired compound . The reaction conditions typically involve the use of anhydrous ether as a solvent and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reversible addition–fragmentation chain transfer (RAFT) polymerization, which allows for the controlled synthesis of high molecular weight polymers with narrow polydispersity indexes . This method minimizes chain transfer reactions and enables the preparation of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Vinylphenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The vinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted vinylphenylpropanamines.
Applications De Recherche Scientifique
1-(4-Vinylphenyl)propan-1-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Vinylphenyl)propan-1-amine involves its interaction with various molecular targets and pathways. The compound’s vinyl group allows it to participate in polymerization reactions, forming polymers with specific properties. The amine group can interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(4-Vinylphenyl)propan-1-amine can be compared with other similar compounds, such as:
N,N-Diethyl-3-(4-vinylphenyl)propan-1-amine: This compound has a trialkyl amine group, providing versatile functionality to polystyrene triblock copolymers.
4-Vinylbenzylamine: Similar to this compound, this compound has a vinyl group attached to an aromatic ring, but with different substituents on the amine group.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Propriétés
IUPAC Name |
1-(4-ethenylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h3,5-8,11H,1,4,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHEYZGRFGHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
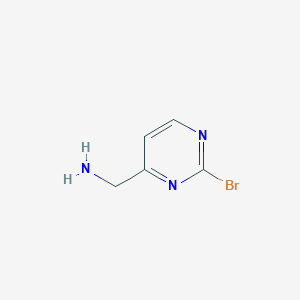
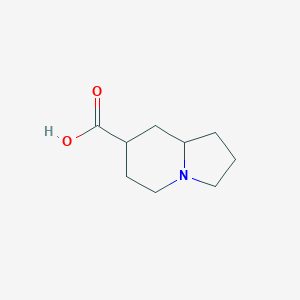
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

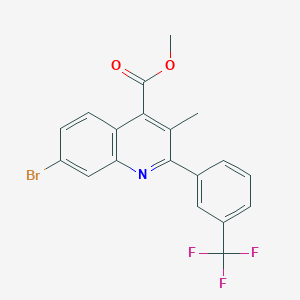
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
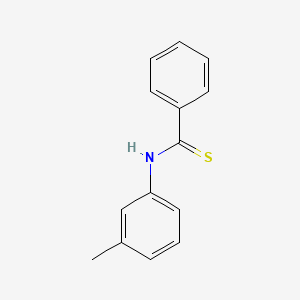
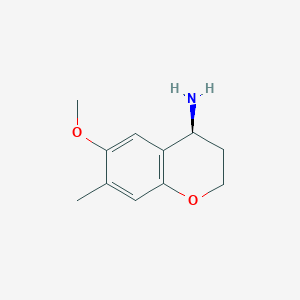
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
